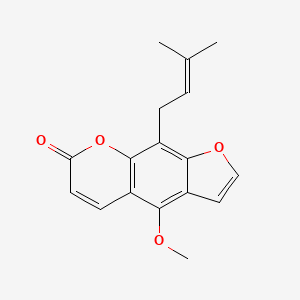

Landiolol hydrochloride enantiomer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

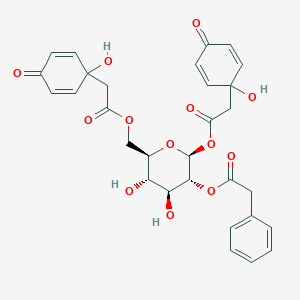

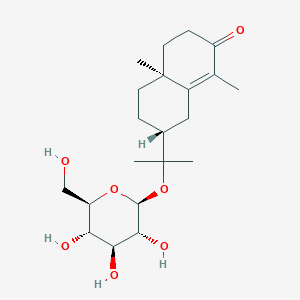

Landiolol hydrochloride enantiomer is an ultra-short-acting, selective β1-adrenergic receptor blocker. It is primarily used in the management of tachyarrhythmias, such as atrial fibrillation and atrial flutter . This compound is known for its high cardioselectivity and rapid onset of action, making it a valuable agent in emergency and perioperative settings .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of landiolol hydrochloride involves several key steps. One method utilizes cheap and easily available raw materials and employs a phase transfer catalysis method to shorten reaction time . The process begins with the reaction of para hydroxybenzene propanoic acid with potassium hydroxide, anhydrous potassium carbonate, and tetra-n-butyl ammonium bromide in dimethyl sulfoxide (DMSO) at 115-120°C. The product is then extracted and purified using a series of washing and crystallization steps .

Industrial Production Methods

For industrial-scale production, the preparation method is designed to be environmentally friendly, stable, and highly repeatable. The use of a saturated ammonium chloride solution/dilute hydrochloric acid solution for salt formation ensures high product quality and ease of control .

Analyse Des Réactions Chimiques

Types of Reactions

Landiolol hydrochloride enantiomer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions

Common reagents used in these reactions include potassium hydroxide, anhydrous potassium carbonate, and tetra-n-butyl ammonium bromide. The reactions typically occur under controlled temperature and solvent conditions, such as in DMSO at elevated temperatures .

Major Products Formed

The major products formed from these reactions include the ester-bound structure of landiolol, which is rapidly metabolized in the plasma by pseudocholinesterases and carboxylesterases .

Applications De Recherche Scientifique

Landiolol hydrochloride enantiomer has a wide range of scientific research applications:

Mécanisme D'action

Landiolol hydrochloride enantiomer exerts its effects by selectively blocking β1-adrenergic receptors in the heart. This inhibition reduces the positive chronotropic effects of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and myocardial contractility . The compound’s high β1-selectivity minimizes its impact on blood pressure, making it safer for use in patients with cardiovascular conditions .

Comparaison Avec Des Composés Similaires

Landiolol hydrochloride enantiomer is often compared with other β1-blockers such as esmolol. While both share similar metabolic pathways, landiolol exhibits faster pharmacokinetics, higher potency, and greater cardioselectivity . Unlike esmolol, landiolol does not produce methanol as a byproduct, making it a safer option . Other similar compounds include metoprolol and atenolol, but landiolol’s ultra-short-acting nature and high selectivity set it apart .

Conclusion

This compound is a highly selective β1-adrenergic receptor blocker with significant applications in medicine and research. Its unique properties, including rapid onset and high cardioselectivity, make it a valuable compound for managing tachyarrhythmias and other cardiovascular conditions.

Propriétés

Numéro CAS |

1253907-83-3 |

|---|---|

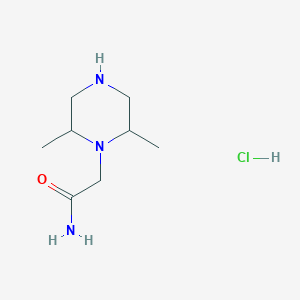

Formule moléculaire |

C25H40ClN3O8 |

Poids moléculaire |

546.1 g/mol |

Nom IUPAC |

[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2R)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride |

InChI |

InChI=1S/C25H39N3O8.ClH/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28;/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31);1H/t20-,22+;/m1./s1 |

Clé InChI |

DLPGJHSONYLBKP-LBPAWUGGSA-N |

SMILES isomérique |

CC1(OC[C@@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@@H](CNCCNC(=O)N3CCOCC3)O)C.Cl |

SMILES canonique |

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-azabicyclo[2.2.2]octan-3-yl 2-(1-hydroxycyclopentyl)-2-phenylacetate](/img/structure/B14074799.png)